molecular formula C16H14N4OS2 B2989838 1,5-dimethyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1013771-46-4

1,5-dimethyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2989838
CAS No.: 1013771-46-4
M. Wt: 342.44
InChI Key: XANGLMJKANLDHH-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H14N4OS2 and its molecular weight is 342.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s bioavailability.

Result of Action

The compound has been associated with significant antitumor activities against A549 (human alveolar adenocarcinoma cell) and H460 (human lung cancer) cell lines . The most potent compound was found to be more active than gefitinib against these cell lines .

Action Environment

The solubility properties of thiazole derivatives suggest that they may be influenced by the chemical environment .

Properties

IUPAC Name

1,5-dimethyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS2/c1-9-7-11(19-20(9)2)15(21)18-16-17-14-10-5-3-4-6-12(10)22-8-13(14)23-16/h3-7H,8H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANGLMJKANLDHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.